molecular formula C14H21NO B180614 (1-Benzylazepan-3-yl)methanol CAS No. 109887-33-4

(1-Benzylazepan-3-yl)methanol

Cat. No. B180614
CAS RN: 109887-33-4
M. Wt: 219.32 g/mol
InChI Key: YFXFXUHBQMBARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzylazepan-3-yl)methanol, also known as Flubromazolam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications.

Mechanism of Action

(1-Benzylazepan-3-yl)methanol acts on the central nervous system by binding to the GABA-A receptor. It enhances the activity of the GABA neurotransmitter, which leads to an increase in the inhibitory effects of GABA on the brain. This results in a decrease in neuronal activity, leading to the anxiolytic, hypnotic, and muscle relaxant effects of (1-Benzylazepan-3-yl)methanol.
Biochemical and Physiological Effects:
(1-Benzylazepan-3-yl)methanol has been reported to have several biochemical and physiological effects. It has been shown to decrease anxiety levels, induce sedation, and promote muscle relaxation. Studies have also reported that it can cause cognitive impairment, memory loss, and respiratory depression at high doses.

Advantages and Limitations for Lab Experiments

One of the advantages of (1-Benzylazepan-3-yl)methanol is its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and muscle spasms. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of (1-Benzylazepan-3-yl)methanol is its potential for abuse and dependence. Therefore, it must be used with caution in laboratory experiments.

Future Directions

There are several future directions for the research on (1-Benzylazepan-3-yl)methanol. One potential direction is the development of new analogs with improved therapeutic properties and fewer side effects. Another direction is the investigation of its potential applications in the treatment of other neurological disorders, such as depression and epilepsy. Additionally, further research is needed to understand the long-term effects of (1-Benzylazepan-3-yl)methanol on the central nervous system and its potential for abuse and dependence.
Conclusion:
In conclusion, (1-Benzylazepan-3-yl)methanol is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. Its synthesis method is reliable, and it acts on the central nervous system by binding to the GABA-A receptor. It has several biochemical and physiological effects, including anxiolytic, hypnotic, and muscle relaxant properties. However, it must be used with caution due to its potential for abuse and dependence. There are several future directions for the research on (1-Benzylazepan-3-yl)methanol, including the development of new analogs with improved therapeutic properties and the investigation of its potential applications in the treatment of other neurological disorders.

Scientific Research Applications

(1-Benzylazepan-3-yl)methanol has been studied extensively in the research community due to its potential therapeutic applications. It has been reported to have anxiolytic, hypnotic, and muscle relaxant properties. Studies have also shown that it has potential applications in the treatment of anxiety disorders, insomnia, and muscle spasms.

properties

CAS RN

109887-33-4

Product Name

(1-Benzylazepan-3-yl)methanol

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1-benzylazepan-3-yl)methanol

InChI

InChI=1S/C14H21NO/c16-12-14-8-4-5-9-15(11-14)10-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2

InChI Key

YFXFXUHBQMBARD-UHFFFAOYSA-N

SMILES

C1CCN(CC(C1)CO)CC2=CC=CC=C2

Canonical SMILES

C1CCN(CC(C1)CO)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Benzyl-2-oxo-azepan-2-carboxylic acid methyl ester (143) (0.2154 g, 0.8243 mmol) dissolved in anhydrous THF (2.9 mL) was added to a stirring suspension of LiAlH4 in THF (1.5 mL) over approx. 1.5 hours. The reaction mixture was stirred overnight. The reaction was judged complete by TLC and was quenched by the sequential addition of H2O (0.4 mL), then 2N NaOH (1.0 mL) and H2O (0.4 mL). The mixture was stirred at room temperature for 30 minutes, then was filtered, dried with Na2SO4, and concentrated in vacuo. Crude material was purified by automated silica gel chromatography with 15:85:5 CH2Cl2:Hexanes:2N NH3 in EtOH to obtain 0.1062 g (59%) of pure (1-benzyl-azepan-3-yl)-methanol (144). 1H NMR (CDCl3) 7.40-7.23 (5H, m), 3.65 (2H, s), 3.54 (1H, dd, J=10.4, 3.5 Hz), 3.43 (1H, dd, J=10.4, 5.4 Hz), 2.82 (1H, J=13.3, 3.1 Hz), 2.77 (2H, m), 2.44 (1H, ddd, J=12.2, 8.6, 3.3 Hz), 1.90-1.45 (6H, m) ppm. 13C NMR (CDCl3, 75 MHz) 139.14, 128.97, 128.14, 126.91, 67.20, 63.85, 58.49, 56.87, 39.59, 29.68, 29.43, 25.23 ppm. LRMS: 219.64.
Quantity
0.2154 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

Methyl 1-benzyl-2-oxoperhydroazepine-3-carboxylate (2.39 g, 9.15 mmol) was dissolved in tetrahydrofuran (50 mL). To this solution, lithium aluminum hydride (868 mg, 18.3 mmol) was added and the mixture was stirred for 2 hours while being refluxed. Subsequently, ice water and a 10% aqueous sodium hydroxide solution were added and the mixture was stirred at room temperature for 1 hour. The reaction mixture was then filtered through Celite. The filtrate was extracted with ethyl acetate and the extract washed with brine, followed by drying over magnesium sulfate and evaporation of the solvent. Purification of the residue by silica gel column chromatography (Chromatorex NH-DM2035 (Fuji Sylysia Chemical Co., Ltd.) hexane:ethyl acetate=20:1->3:1) gave 1.30 g (65%) of the desired compound as a colorless oil.
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
868 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.